molecular formula C16H28N2O4 B14908147 (3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)

(3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)

Cat. No.: B14908147
M. Wt: 312.40 g/mol
InChI Key: ZEOLHEREMPZKSS-MOBHLTHFSA-N
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Description

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an acetamido group, an amino group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps. One common method involves the reaction of 5-bromo-pentan-3-ol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is carried out in a dry solvent like dimethylformamide. The product is then purified using organic solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetamido groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,5R,6S)-5-(pentan-2-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
  • Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific functional groups and stereochemistry.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-2-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-7-10(3)22-14-9-12(16(20)21-6-2)8-13(17)15(14)18-11(4)19/h9-10,13-15H,5-8,17H2,1-4H3,(H,18,19)/t10?,13-,14+,15+/m0/s1

InChI Key

ZEOLHEREMPZKSS-MOBHLTHFSA-N

Isomeric SMILES

CCCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC

Canonical SMILES

CCCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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